Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxyaniline with ethyl 2-chloroquinoline-3-carboxylate in the presence of a base such as potassium carbonate. This reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the development of metal chelators.
Quinoline-2-carboxylate: Utilized in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylamino group enhances its potential as a therapeutic agent, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-7-5-4-6-15(17)18(16)21-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,21) |
InChI Key |
KZYIHJOQKUEIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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